Cas no 1567921-73-6 ((1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol)

(1R)-1-(3-Chloro-4-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a chloro-methoxyphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring high enantiomeric purity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the aromatic ring enhances its utility in regioselective reactions. This compound is commonly employed in the preparation of bioactive molecules, including adrenergic receptor ligands and chiral auxiliaries. Its stability under standard conditions and compatibility with common organic transformations further contribute to its versatility in synthetic chemistry. The product is typically supplied with high chemical and optical purity, ensuring reproducibility in research and industrial applications.
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol structure
1567921-73-6 structure
商品名:(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
CAS番号:1567921-73-6
MF:C9H11ClO2
メガワット:186.635442018509
CID:6419240
PubChem ID:51711969

(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
    • (R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
    • EN300-1981873
    • 1567921-73-6
    • AKOS021076980
    • インチ: 1S/C9H11ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3/t6-/m1/s1
    • InChIKey: NVMUIQOGSCVYJM-ZCFIWIBFSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)[C@@H](C)O)OC

計算された属性

  • せいみつぶんしりょう: 186.0447573g/mol
  • どういたいしつりょう: 186.0447573g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 29.5Ų

(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981873-0.25g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
0.25g
$513.0 2023-09-16
Enamine
EN300-1981873-1.0g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
1g
$943.0 2023-06-03
Enamine
EN300-1981873-2.5g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
2.5g
$1089.0 2023-09-16
Enamine
EN300-1981873-0.1g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
0.1g
$490.0 2023-09-16
Enamine
EN300-1981873-10.0g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
10g
$4052.0 2023-06-03
Enamine
EN300-1981873-10g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
10g
$2393.0 2023-09-16
Enamine
EN300-1981873-5.0g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
5g
$2732.0 2023-06-03
Enamine
EN300-1981873-1g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
1g
$557.0 2023-09-16
Enamine
EN300-1981873-0.5g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
0.5g
$535.0 2023-09-16
Enamine
EN300-1981873-0.05g
(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol
1567921-73-6
0.05g
$468.0 2023-09-16

(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol 関連文献

(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-olに関する追加情報

Comprehensive Guide to (1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol (CAS No. 1567921-73-6): Properties, Applications, and Market Insights

(1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol (CAS No. 1567921-73-6) is a chiral aromatic alcohol with significant potential in pharmaceutical and fine chemical synthesis. This compound, characterized by its 3-chloro-4-methoxyphenyl moiety and (1R)-configuration, has garnered attention for its role as a key intermediate in the production of bioactive molecules. Researchers and industry professionals frequently search for details about its synthesis methods, optical purity, and industrial-scale applications, making it a trending topic in organic chemistry forums.

The molecular structure of (1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol features a stereocenter at the 1-position, which is critical for its enantioselective interactions in biological systems. Recent studies highlight its utility in asymmetric synthesis, particularly for constructing chiral ligands and pharmaceutical precursors. With the growing demand for enantiopure compounds in drug development, this alcohol’s high stereochemical stability and derivatization versatility align perfectly with modern green chemistry initiatives.

One of the most searched questions about CAS No. 1567921-73-6 revolves around its scalable production. Current methodologies often employ biocatalytic reduction or transition-metal-catalyzed asymmetric hydrogenation of corresponding ketones. These processes are optimized for atom economy and low environmental impact—key concerns in sustainable manufacturing. Additionally, its solubility in organic solvents (e.g., ethanol, dichloromethane) and melting point range (typically 80–85°C) are frequently cited in technical datasheets.

In pharmaceutical applications, (1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol serves as a building block for central nervous system (CNS) drugs and antiviral agents. Its 3-chloro-4-methoxy substitution pattern enhances binding affinity to certain biological targets, a feature explored in recent structure-activity relationship (SAR) studies. The compound’s low toxicity profile and compatibility with common coupling reactions further boost its adoption in medicinal chemistry.

Market analyses indicate rising demand for CAS No. 1567921-73-6, driven by the expansion of contract research organizations (CROs) and generic drug manufacturers. Suppliers emphasize batch-to-batch consistency and HPLC purity >98% to meet regulatory standards. SEO-optimized queries often include terms like "chiral alcohol supplier", "enantioselective synthesis guide", and "CAS 1567921-73-6 price trends", reflecting commercial and academic interest.

From an environmental perspective, the degradation pathway of (1R)-1-(3-chloro-4-methoxyphenyl)ethan-1-ol under aerobic conditions has been investigated to address wastewater treatment concerns. Its moderate biodegradability and low bioaccumulation potential comply with REACH and OECD guidelines, as noted in safety data sheets (SDS).

Future research directions for this compound may focus on continuous-flow synthesis and enzyme immobilization techniques to enhance productivity. As the industry shifts toward Industry 4.0 and AI-assisted molecular design, CAS No. 1567921-73-6 exemplifies how traditional intermediates adapt to cutting-edge technologies. Collaborative projects between academia and manufacturers are likely to unlock novel applications in catalysis and material science.

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